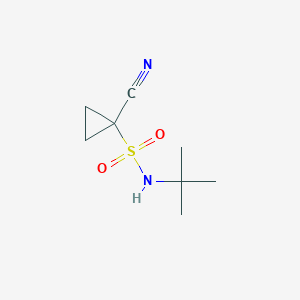

N-(Tert-butyl)-1-cyanocyclopropane-1-sulfonamide

Description

Properties

IUPAC Name |

N-tert-butyl-1-cyanocyclopropane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2S/c1-7(2,3)10-13(11,12)8(6-9)4-5-8/h10H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPMNMVBGVVMJSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1(CC1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Tert-butyl)-1-cyanocyclopropane-1-sulfonamide typically involves the cyclopropanation of a suitable precursor followed by the introduction of the sulfonamide group. One common method involves the reaction of tert-butylamine with a cyanocyclopropane derivative under controlled conditions. The reaction is often catalyzed by a suitable base and may require specific solvents to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using flow microreactor systems. These systems allow for efficient and scalable synthesis by controlling reaction parameters such as temperature, pressure, and reactant flow rates .

Chemical Reactions Analysis

Types of Reactions

N-(Tert-butyl)-1-cyanocyclopropane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The cyanocyclopropane moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound .

Scientific Research Applications

N-(Tert-butyl)-1-cyanocyclopropane-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(Tert-butyl)-1-cyanocyclopropane-1-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the cyanocyclopropane moiety may participate in covalent interactions. These interactions can modulate the activity of the target proteins and influence biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| N-(Tert-butyl)-1-cyanocyclopropane-1-sulfonamide | C₈H₁₃N₃O₂S | 208.06 | Cyano (CN), tert-butyl sulfonamide |

| 1-Cyanocyclopropane-1-sulfonamide | C₄H₅N₃O₂S | 144.14 | Cyano (CN), sulfonamide (-SO₂NH₂) |

| N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide | Not available | Not available | Cyclopropylmethyl, tert-butyl sulfonamide |

Key Comparison Points

Substituent Effects: Cyano Group: Present in both the target compound and 1-cyanocyclopropane-1-sulfonamide, the cyano group is electron-withdrawing, which may enhance the acidity of the sulfonamide proton or stabilize intermediates in reactions . Tert-Butyl Group: The tert-butyl substituent in the target compound increases steric hindrance and lipophilicity compared to the parent sulfonamide. This could reduce aqueous solubility but improve metabolic stability by shielding against enzymatic degradation . Cyclopropylmethyl vs. Cyano: In N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide (from ), the cyclopropylmethyl group introduces a bulky, non-polar substituent instead of the polar cyano group. This substitution likely alters electronic properties and reactivity pathways .

Physicochemical Properties :

- The tert-butyl derivative (208.06 g/mol) has a higher molecular weight than the parent sulfonamide (144.14 g/mol), directly attributable to the C₄H₉ group .

- The tert-butyl group increases the compound’s logP (lipophilicity), which may enhance membrane permeability but reduce solubility in polar solvents.

Reactivity and Applications: The cyano group in the target compound could participate in nucleophilic addition reactions or serve as a hydrogen-bond acceptor, making it versatile in drug design. The cyclopropylmethyl analogue () may exhibit distinct steric interactions in binding pockets, suggesting different biological targets compared to the cyano derivative .

Research Findings

Biological Activity

N-(Tert-butyl)-1-cyanocyclopropane-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores the compound's synthesis, biological activities, and mechanisms of action based on diverse research findings.

This compound can be synthesized through various chemical routes, often involving the reaction of tert-butyl isocyanide with sulfonamide derivatives. The cyclopropane ring structure contributes to the compound's unique reactivity and biological properties.

Table 1: Synthesis Overview

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Tert-butyl isocyanide + Sulfonamide | Reflux in solvent | This compound |

| 2 | Cyclization agents (if necessary) | Varies | Final product |

2.1 Antimicrobial Activity

Research has indicated that sulfonamide derivatives, including this compound, exhibit significant antimicrobial properties. Studies utilizing the agar dilution method demonstrated effective inhibition against various bacterial strains.

- Case Study : A study by evaluated the antimicrobial efficacy of several sulfonamides, revealing that modifications to the sulfonamide moiety significantly influenced activity levels.

2.2 Antiviral Properties

The compound has also shown potential as an antiviral agent. It has been tested against several viral strains, including those responsible for respiratory infections.

- Findings : In vitro studies indicated that certain sulfonamide analogues could inhibit viral entry into host cells, suggesting a mechanism that warrants further investigation for therapeutic applications in viral diseases .

2.3 Anticancer Activity

Emerging data suggest that this compound may possess anticancer properties. Preliminary studies have shown that it can induce cell cycle arrest in cancer cell lines.

- Mechanism : The compound appears to modulate signaling pathways associated with cell proliferation and apoptosis, particularly through the p38 MAPK pathway .

The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets within cells:

- Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.

- Viral Entry Inhibition : The compound may interfere with viral glycoprotein interactions, preventing virus-host cell fusion .

- Cell Cycle Modulation : By affecting pathways such as MAPK, the compound can induce G0/G1 phase arrest in cancer cells, leading to reduced proliferation .

4. Future Directions

Further research is needed to fully elucidate the biological mechanisms and therapeutic potential of this compound. Key areas for future investigation include:

- In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models.

- Structural Modifications : Exploring how variations in the chemical structure affect biological activity.

- Combination Therapies : Assessing the effectiveness of this compound in conjunction with existing antiviral or anticancer agents.

Q & A

Q. What are the established synthetic routes for N-(Tert-butyl)-1-cyanocyclopropane-1-sulfonamide, and how do reaction conditions influence yield?

Methodological Answer:

- Sulfonamide Formation: Utilize sulfinylamine reagents like N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) to introduce the sulfonamide group. This reagent enables direct coupling of sulfinic acid derivatives with amines under mild conditions (60–80°C, THF solvent) .

- Cyclopropane Functionalization: Incorporate the cyanocyclopropane moiety via [2+1] cycloaddition using diazo compounds or transition-metal-catalyzed methods (e.g., Simmons–Smith conditions).

- Optimization: Reaction yields (typically 50–75%) depend on temperature control and stoichiometric ratios. For example, excess tert-butylamine improves tert-butyl group incorporation .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) isolates the product. Confirm purity via HPLC (>95%) .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Confirmation:

- NMR Spectroscopy: ¹H/¹³C NMR identifies tert-butyl (δ ~1.2 ppm, singlet) and sulfonamide (δ ~3.5 ppm, broad) groups. Cyclopropane protons appear as distinct multiplets (δ ~1.5–2.0 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS-ESI) verifies molecular weight (e.g., [M+H]⁺ at m/z 273.12 for C₈H₁₄N₂O₂S) .

- Purity Assessment:

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during the synthesis of this compound derivatives?

Methodological Answer:

- Steric and Electronic Control: The tert-butyl group introduces steric hindrance, favoring sulfonamide formation at less hindered positions. Use DFT calculations to predict reaction sites .

- Catalytic Strategies: Employ palladium catalysts (e.g., Pd(OAc)₂) with bidentate ligands (dppe) to direct cyanocyclopropane functionalization .

- Validation: Compare experimental outcomes (e.g., isolated regioisomer ratios) with computational models (Gaussian 16, B3LYP/6-31G*) .

Q. What mechanisms underlie the biological activity of this compound, and how can target interactions be studied?

Methodological Answer:

- Target Identification: Use affinity chromatography (immobilized compound on Sepharose beads) to isolate binding proteins from cell lysates. Validate via Western blot or LC-MS/MS .

- Binding Studies:

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (KD values) with recombinant enzymes (e.g., carbonic anhydrase isoforms) .

- X-ray Crystallography: Co-crystallize the compound with target proteins (e.g., 2.1 Å resolution structure) to map hydrogen bonds between the sulfonamide and active-site residues .

Q. How do stability studies inform storage and handling protocols for this compound?

Methodological Answer:

- Thermal Stability: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures (>200°C recommended for long-term storage) .

- Hydrolytic Stability: Monitor degradation in buffered solutions (pH 2–12, 37°C) via HPLC. The compound is stable in neutral conditions but degrades in acidic media (t₁/₂ = 48 h at pH 2) .

- Light Sensitivity: Conduct accelerated UV exposure tests (ICH Q1B guidelines). Store in amber glass vials at −20°C under inert gas (argon) .

Q. How should researchers resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer:

- Cross-Validation: Compare ¹H NMR data across multiple solvents (CDCl₃ vs. DMSO-d₆) to account for solvent-induced shifts .

- Isotopic Labeling: Synthesize ¹³C-labeled analogs to confirm ambiguous carbon signals in complex spectra .

- Collaborative Reproducibility: Share samples with independent labs to verify spectral reproducibility (e.g., interlab round-robin testing) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.